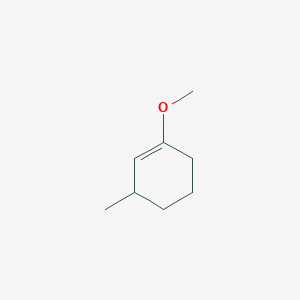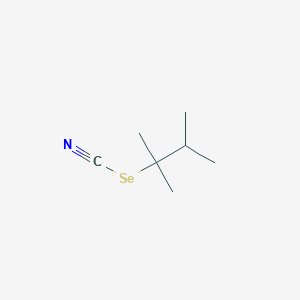
2,3-Dimethylbutan-2-yl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbutan-2-yl selenocyanate is an organoselenium compound with the molecular formula C7H13NSe. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of selenium in its structure imparts distinctive reactivity and biological activity, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutan-2-yl selenocyanate typically involves the reaction of 2,3-dimethylbutan-2-ol with selenocyanic acid or its derivatives. One common method is the nucleophilic substitution reaction where 2,3-dimethylbutan-2-ol reacts with potassium selenocyanate in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of selenium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylbutan-2-yl selenocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the selenocyanate group to selenides or diselenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylbutan-2-yl selenocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Studied for its potential antioxidant properties and ability to modulate redox processes in biological systems.
Wirkmechanismus
The biological activity of 2,3-Dimethylbutan-2-yl selenocyanate is primarily attributed to the selenium atom in its structure. Selenium can participate in redox reactions, influencing cellular redox balance and modulating the activity of selenoproteins such as glutathione peroxidases and thioredoxin reductases . These enzymes play crucial roles in protecting cells from oxidative damage and regulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
Comparison
2,3-Dimethylbutan-2-yl selenocyanate is unique due to its branched alkyl structure, which can influence its reactivity and biological activity compared to linear or aromatic selenocyanates. The presence of two methyl groups on the butane backbone can affect the compound’s steric and electronic properties, potentially leading to different reactivity patterns and biological effects .
Eigenschaften
CAS-Nummer |
61406-94-8 |
|---|---|
Molekularformel |
C7H13NSe |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2,3-dimethylbutan-2-yl selenocyanate |
InChI |
InChI=1S/C7H13NSe/c1-6(2)7(3,4)9-5-8/h6H,1-4H3 |
InChI-Schlüssel |
KIMRITQNPMCAEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


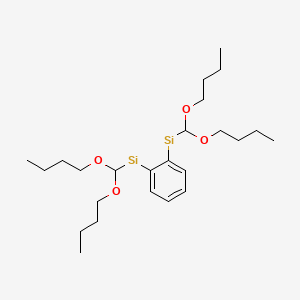
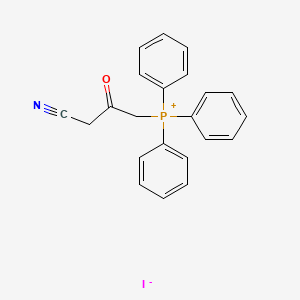
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)


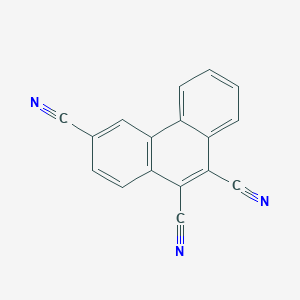

![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)

